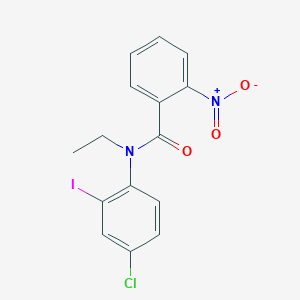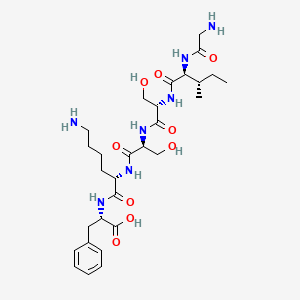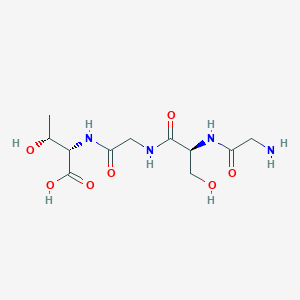
1H-Indene, 2-(1-methylethenyl)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2-(1-methylethenyl)-6-nitro- is an organic compound with the molecular formula C12H11NO2. This compound is a derivative of indene, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group at the 6th position and a 1-methylethenyl group at the 2nd position makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- typically involves the nitration of 1H-Indene, 2-(1-methylethenyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow nitration process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene, 2-(1-methylethenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces 1H-Indene, 2-(1-methylethenyl)-6-amino-.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Indene, 2-(1-methylethenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2-(1-methylethenyl)-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2-(1-methylethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Indene, 2-(1-methylethenyl)-6-amino-: Has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.
1H-Indene, 2-(1-methylethenyl)-6-chloro-: Contains a chloro group, which influences its chemical properties and reactivity.
Uniqueness
1H-Indene, 2-(1-methylethenyl)-6-nitro- is unique due to the presence of both a nitro group and a 1-methylethenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
819871-60-8 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
6-nitro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11NO2/c1-8(2)10-5-9-3-4-12(13(14)15)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
Clé InChI |
MJEXYNDWZUROFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


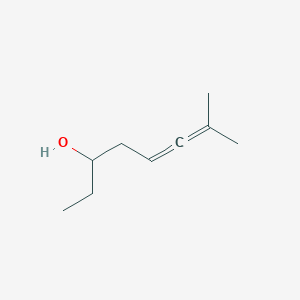
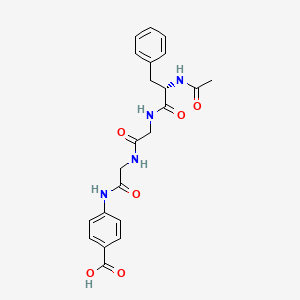
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
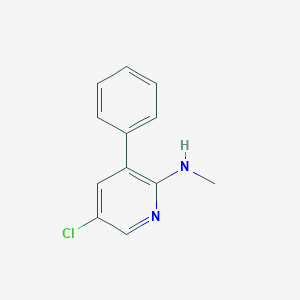
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
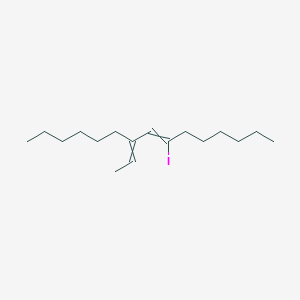

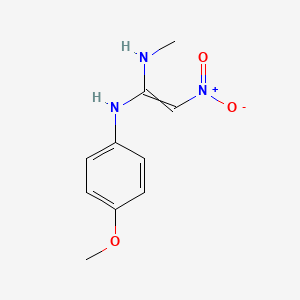
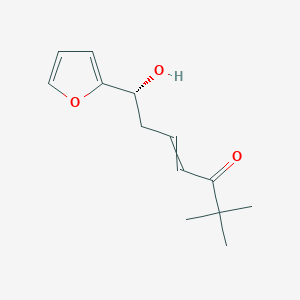
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
